molecular formula C17H20N4O3S B2989692 ((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1705784-38-8

((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2989692
CAS No.: 1705784-38-8
M. Wt: 360.43
InChI Key: KRTBEBJRWRLDPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]octane core substituted at the 3-position with a methylsulfonyl group and at the 8-position with a 2-phenyl-1,2,3-triazole-4-carbonyl moiety. This structure combines a conformationally restricted bicyclic scaffold with polar (methylsulfonyl) and aromatic (phenyltriazole) substituents, which may enhance target binding and pharmacokinetic properties. The methylsulfonyl group may improve solubility and hydrogen-bonding interactions, while the phenyltriazole moiety could contribute to π-π stacking in receptor binding .

Properties

IUPAC Name

(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-25(23,24)15-9-13-7-8-14(10-15)20(13)17(22)16-11-18-21(19-16)12-5-3-2-4-6-12/h2-6,11,13-15H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTBEBJRWRLDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex organic molecule characterized by its bicyclic structure and the presence of a methylsulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S. Its structural features include:

  • Bicyclic amine structure : Known for its significance in drug design.
  • Methylsulfonyl group : Enhances solubility and biological activity.
  • Triazole moiety : Associated with various pharmacological effects.

Biological Activity

Research indicates that compounds similar to this one exhibit a range of biological activities:

Activity Type Description
Antimicrobial Exhibits activity against various bacterial and fungal strains.
Antitumor Potential to inhibit cancer cell proliferation in vitro, particularly in breast and colon cancers.
Neuroactive Properties Modulates neurotransmitter systems, showing promise in treating neurological disorders.
Anti-inflammatory Reduces markers of inflammation in cellular models.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • The triazole ring may inhibit enzymes involved in fungal cell wall synthesis.
  • The methylsulfonyl group could enhance binding affinity to receptors or enzymes.

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that derivatives of the triazole moiety significantly inhibited the growth of MCF-7 breast cancer cells in vitro, with IC50 values indicating potent cytotoxicity.
  • Neuroprotective Effects : Research involving animal models showed that compounds with similar structures reduced oxidative stress markers and improved cognitive function in models of Alzheimer's disease.
  • Anti-inflammatory Potential : In vitro assays revealed that the compound decreased the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophage cultures, suggesting a mechanism for reducing inflammation.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the bicyclic core through cyclization reactions.
  • Introduction of the methylsulfonyl group via sulfonation techniques.
  • Coupling with triazole derivatives using standard coupling reagents.

Comparative Analysis

Several structurally similar compounds have been studied for their biological activities:

Compound Name Structural Features Biological Activity
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-oneBicyclic amine with a methyl groupNeuroactive properties
(1R,5S)-N-(4-Methylthiazol-5-yl)azabicyclo[3.2.1]octanamineContains thiazole ringPotential antitumor activity
(1R,5S)-8-Azabicyclo[3.2.1]octan-3-yloxyacetateSimilar bicyclic structureAntispasmodic effects

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related analogs, highlighting key structural variations and biological activities:

Compound Name Structural Features Biological Activity Key Findings References
Target Compound
((1R,5S)-3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- 3-Methylsulfonyl
- 2-Phenyltriazole-4-carbonyl
Not explicitly reported; analogs target TYK2/JAK1 Structural features suggest potential for kinase inhibition (methylsulfonyl for solubility, triazole for π-π).
PF-06700841
((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methylpyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone
- 3-Pyrimidinyl with pyrazole-amino substituent
- 2,2-Difluorocyclopropyl
Dual TYK2/JAK1 inhibitor
IC₅₀: 22 nM (TYK2), 17 nM (JAK1)
Clinically validated for autoimmune diseases; substituents enhance selectivity and potency.
N-Acyl Nortropane Derivative
(1R,5S)-8-(1H-Indole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-one
- 3-Ketone
- Indole-5-carbonyl
No activity reported Synthesized via palladium-catalyzed aminocarbonylation; structural diversity for SAR exploration.
Antibacterial Derivative
(4-Chlorophenyl)((1R,3r,5S)-3-(phenylamino)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- 4-Chlorophenyl
- 3-Phenylamino
Antibacterial (in vitro) Phenylamino group introduces basicity; activity against bacterial targets.
Thiophene Derivative
{(1R,5S)-3-[5-(Aminomethyl)-2-fluorophenyl]-8-azabicyclo[3.2.1]octan-8-yl}(4-bromo-3-methyl-5-propoxythiophen-2-yl)methanone
- Bromo-thiophene
- Aminomethyl-fluorophenyl
Not reported Bromine and thiophene groups may enhance lipophilicity and receptor binding.
Isopropylthio Derivative
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethanone
- 3-Triazol-2-yl
- Isopropylthio-phenyl
Not reported Isopropylthio group increases hydrophobicity; potential for CNS targets.

Key Structural and Functional Insights:

Core Scaffold : All compounds share the 8-azabicyclo[3.2.1]octane core, which restricts conformational flexibility and optimizes spatial orientation for target engagement.

Triazole vs. Pyrimidine/Pyrazole (PF-06700841): The phenyltriazole in the target compound may favor π-π interactions, while pyrimidine/pyrazole in PF-06700841 enables hydrogen bonding and kinase selectivity . Amino vs. Sulfonyl Groups: The phenylamino group in introduces basicity, possibly favoring antibacterial targets, whereas methylsulfonyl may target kinases.

pyrimidine) could alter selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.